Ethyl (R)-2-methylphenylalanine
Description
Ethyl (R)-2-methylphenylalanine is a chiral amino acid ester derivative characterized by an ethyl ester group and a 2-methyl substitution on the phenylalanine backbone. Its IUPAC name is ethyl (R)-2-amino-3-(2-methylphenyl)propanoate, with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol (calculated).
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
AUCRQTYOSJMLBE-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1C)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl L-Phenylalanate
- Structure: Ethyl ester of L-phenylalanine (C₁₁H₁₅NO₂). Lacks the 2-methyl substituent.
- Molecular Weight : 193.24 g/mol .
- L-configuration (vs. R in the target compound) may alter receptor binding in biological systems.
- Applications : Used as a precursor in peptide synthesis and as a chiral building block .
D-Phenylalanine Ethyl Ester Hydrochloride
- Structure: D-enantiomer of phenylalanine ethyl ester (C₁₁H₁₅NO₂·HCl).
- Molecular Weight : 229.70 g/mol .
- Key Differences: D-configuration (vs. R) results in distinct interactions with enzymes and receptors. Hydrochloride salt form improves solubility but may limit compatibility with non-polar matrices.
- Applications : Employed in asymmetric synthesis and as a resolution agent .
N-Acetyl Phenylalanine
- Structure: Acetylated phenylalanine (C₁₁H₁₃NO₃). Replaces the ethyl ester with an acetyl group.
- Molecular Weight : 207.23 g/mol .
- Key Differences :
- Acetylation modifies polarity and bioavailability compared to ester derivatives.
- Lacks the ethyl ester’s lipophilicity, affecting membrane permeability.
- Applications : Common in cosmetic formulations and as a model substrate in enzyme studies .
Data Table: Comparative Overview
Research Findings and Functional Implications
- Steric Effects: The 2-methyl group in this compound introduces steric hindrance, which can reduce enzymatic degradation rates compared to non-methylated analogs like Ethyl L-phenylalanate .
- Stereochemical Selectivity : The R-configuration in the target compound may offer enhanced selectivity for R-specific proteases or receptors, contrasting with the D/L configurations of other esters .
- Solubility and Bioavailability : Ethyl esters generally exhibit higher lipophilicity than acetylated derivatives, improving cell membrane penetration but reducing aqueous solubility. For instance, this compound’s logP is estimated at 2.1 (predicted), whereas N-Acetyl phenylalanine’s logP is 1.3 .
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